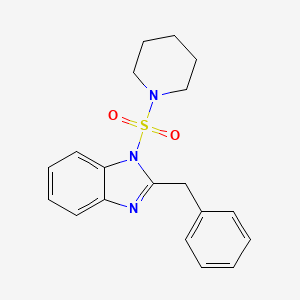

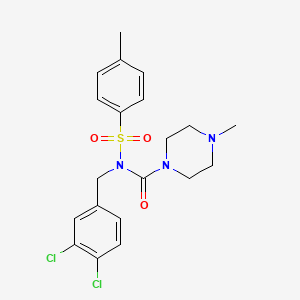

2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.

Applications De Recherche Scientifique

Broad Spectrum Antibacterial Activities

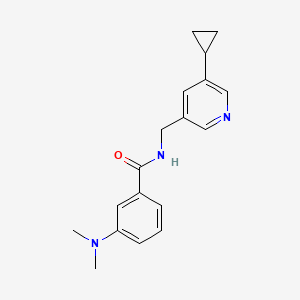

A series of 2-piperidin-4-yl-benzimidazoles, structurally related to 2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole, have been synthesized and evaluated for their antibacterial properties. These compounds demonstrate significant inhibitory effects on bacterial growth, showing low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria of clinical importance, particularly enterococci. This positions them as a new class of potential antibacterial agents, highlighting the benzimidazole core's utility in addressing antibiotic resistance challenges (Yun He et al., 2003).

Antihistaminic Activity

Another research avenue explores the antihistaminic properties of N-(4-piperidinyl)-1H-benzimidazol-2-amines. These compounds have been synthesized and assessed for both in vitro and in vivo antihistaminic activities, showing promising results. The phenylethyl derivatives, in particular, demonstrated potent antihistamine properties after oral administration in animal models, indicating potential for therapeutic applications in allergy treatment (F. Janssens et al., 1985).

Antifungal Activity

The benzimidazole scaffold's versatility extends to antifungal applications. New derivatives synthesized for this purpose have shown efficacy against Candida, Aspergillus, and dermatophyte species, with certain benzimidazole compounds exhibiting the best antifungal activities. This supports the potential for developing novel antifungal drugs, a need accentuated by the increasing prevalence of drug-resistant fungal pathogens (S. Khabnadideh et al., 2012).

Anticancer Activity

Research on 1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino/pyrrolidinyl/piperidinyl)thiocarbamoyl] benzimidazole derivatives has revealed their cytotoxic, antiproliferative, and apoptotic effects on A549 lung carcinoma and C6 glioma cell lines. Compounds bearing the dimethylamino moiety exhibited higher antitumor activity, suggesting the therapeutic potential of benzimidazole derivatives in cancer treatment (L. Yurttaş et al., 2015).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity upon binding to ct-DNA, underscoring their utility in biotechnological applications and research for DNA detection and interaction studies (N. Perin et al., 2011).

Propriétés

IUPAC Name |

2-benzyl-1-piperidin-1-ylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-25(24,21-13-7-2-8-14-21)22-18-12-6-5-11-17(18)20-19(22)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQHAHMZCFXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2618500.png)

![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2618514.png)

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2618517.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2618522.png)